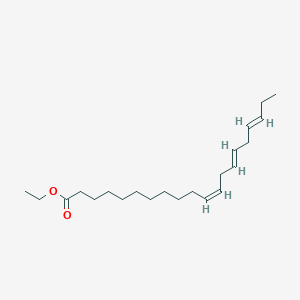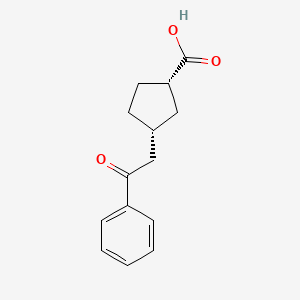
1-Palmitoyl-2-linoleoyl-rac-glycerol
Overview
Description
1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol compound that consists of a glycerol backbone esterified with palmitic acid and linoleic acid. This compound is known for its biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-rac-glycerol can be synthesized through the esterification of glycerol with palmitic acid and linoleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in obtaining a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by lipases or chemical hydrolysis to yield free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of a catalyst like manganese dioxide.
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using lipases.
Transesterification: Catalysts such as sodium methoxide or lipases under mild temperature conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and linoleic acid) and glycerol.
Transesterification: New esters formed with different alcohols or acids.
Scientific Research Applications
1-Palmitoyl-2-linoleoyl-rac-glycerol has a wide range of scientific research applications:
Mechanism of Action
1-Palmitoyl-2-linoleoyl-rac-glycerol exerts its effects through several mechanisms:
Immune Modulation: It modulates the activity of immune cells such as neutrophils and macrophages by regulating the production of chemokines and cytokines.
Anti-inflammatory Effects: The compound inhibits the activation of signaling pathways involved in inflammation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Cellular Signaling: It affects cellular signaling pathways by interacting with membrane receptors and enzymes involved in lipid metabolism.
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-rac-glycerol: Similar structure but contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-linoleic-3-hydroxyl-rac-glycerol: Similar structure but with a hydroxyl group at the third position of the glycerol backbone.
Uniqueness: 1-Palmitoyl-2-linoleoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct biological activities. The presence of linoleic acid, a polyunsaturated fatty acid, contributes to its anti-inflammatory and immune-modulating properties, distinguishing it from other diacylglycerols .
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWJFFKLMLOHO-BCTRXSSUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701334362 | |
| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73649-99-7 | |
| Record name | 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701334362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260889.png)
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)
![(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260895.png)


![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate](/img/structure/B8260925.png)
![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate](/img/structure/B8260931.png)
